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molecular formula C10H10N4O3 B2746481 2-(4-Methoxybenzyl)-2h-tetrazole-5-carboxylic acid CAS No. 70978-20-0

2-(4-Methoxybenzyl)-2h-tetrazole-5-carboxylic acid

Cat. No. B2746481
M. Wt: 234.215
InChI Key: GILWHMFYKTWDRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04442115

Procedure details

Potassium 2-(4-methoxybenzyl)-2H-tetrazole-5-carboxylate (2.45 g) was dissolved in a minimum quantity of water and acidified to pH 1 by treatment with concentrated hydrochloric acid. The mixture was stirred for 3 hours, and then the solid was filtered off and washed with water to give 2-(4-methoxybenzyl)-2H-tetrazole-5-carboxylic acid (1.20 g), m.p. 146°-147° C. (with decomposition).
Name
Potassium 2-(4-methoxybenzyl)-2H-tetrazole-5-carboxylate
Quantity
2.45 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:17]=[CH:16][C:6]([CH2:7][N:8]2[N:12]=[N:11][C:10]([C:13]([O-:15])=[O:14])=[N:9]2)=[CH:5][CH:4]=1.[K+].Cl>O>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([CH2:7][N:8]2[N:12]=[N:11][C:10]([C:13]([OH:15])=[O:14])=[N:9]2)=[CH:16][CH:17]=1 |f:0.1|

Inputs

Step One
Name
Potassium 2-(4-methoxybenzyl)-2H-tetrazole-5-carboxylate
Quantity
2.45 g
Type
reactant
Smiles
COC1=CC=C(CN2N=C(N=N2)C(=O)[O-])C=C1.[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the solid was filtered off
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC1=CC=C(CN2N=C(N=N2)C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: CALCULATEDPERCENTYIELD 56.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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